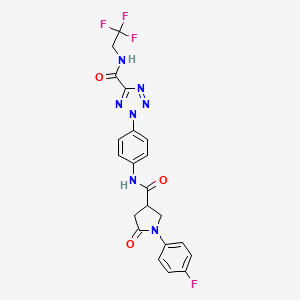

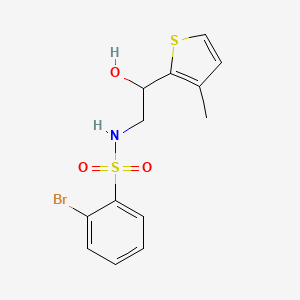

2-bromo-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-bromo-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzenesulfonamide” is a chemical compound with potential for scientific research. It’s related to “2-Bromo-3-methylthiophene”, which is formed by bromination of 3-methyl thiophene with N-bromosuccinimide .

Synthesis Analysis

The synthesis of related compounds like “2-Bromo-3-methylthiophene” involves the bromination of 3-methyl thiophene with N-bromosuccinimide in the absence of benzoyl peroxide . It’s used in the preparation of poly(3,3′′′-dimethyl-(2,2′:5′,2′:5′,2′′′)tetrathiophene)) .科学研究应用

Photodynamic Therapy Applications

The study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for Type II photosensitizers in photodynamic therapy for cancer treatment Pişkin, Canpolat, & Öztürk, 2020.

Sulfonamide-Sulfonimide Tautomerism

Branowska et al. (2022) synthesized 1,2,4-triazine-containing sulfonamide derivatives, which exhibit sulfonamide-sulfonimide tautomerism. This property, characterized by strong intermolecular hydrogen bonds, opens up possibilities in designing molecules with specific binding and reactivity profiles for various biochemical applications Branowska et al., 2022.

Synthesis of Complex Heterocycles

Kočí and Krchňák (2010) employed benzenesulfonyl chlorides in the synthesis of polymer-supported indazoles, leading to complex fused heterocycles. These compounds have potential applications in pharmaceuticals and materials science due to their diverse structural features and biological activities Kočí & Krchňák, 2010.

Directed Ortho Metalation

Familoni (2002) discussed the use of benzenesulfonamide as a Directed Metalation Group (DMG) in the synthesis of heterocyclic compounds. This methodology has broad applications in organic synthesis, particularly in constructing complex molecules with potential pharmaceutical applications Familoni, 2002.

Antibacterial Activity

Gein et al. (2015) explored the synthesis of pyrrolin-2-ones with a benzenesulfonamide moiety, showing antibacterial activity. This highlights the potential of benzenesulfonamide derivatives in developing new antibacterial agents Gein et al., 2015.

属性

IUPAC Name |

2-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO3S2/c1-9-6-7-19-13(9)11(16)8-15-20(17,18)12-5-3-2-4-10(12)14/h2-7,11,15-16H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSDUQIXEFJRBIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(CNS(=O)(=O)C2=CC=CC=C2Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Cyclopropyl-5-((3-methylbenzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2586565.png)

![(2Z)-N-acetyl-2-[(2-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide](/img/structure/B2586569.png)

![N-[(4-Fluorophenyl)methyl]-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide](/img/structure/B2586571.png)

![3-(4-Chlorobenzyl)-8-(4-ethylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2586572.png)

![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2586581.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(quinoxalin-6-yl)methanone](/img/structure/B2586586.png)